molecular formula C22H21ClN6O2 B11193549 N-(4-chlorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide

N-(4-chlorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide

Cat. No.: B11193549
M. Wt: 436.9 g/mol
InChI Key: DGNFGMKCEPNCFE-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE shares structural similarities with other pyrazole derivatives, such as:
    • N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE
    • N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of N-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1-{5-[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]PYRIDIN-2-YL}-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H21ClN6O2

Molecular Weight

436.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-methyl-1-[5-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrazole-4-carboxamide

InChI

InChI=1S/C22H21ClN6O2/c1-13(2)20-27-22(31-28-20)16-6-9-19(24-11-16)29-14(3)18(12-26-29)21(30)25-10-15-4-7-17(23)8-5-15/h4-9,11-13H,10H2,1-3H3,(H,25,30)

InChI Key

DGNFGMKCEPNCFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C(C)C)C(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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